

Application Notes and Protocols for TEAD-IN-11 Cell-Based Assays

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **TEAD-IN-11** in cell-based assays. **TEAD-IN-11** is a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, key regulators of the Hippo signaling pathway.

Introduction to TEAD-IN-11

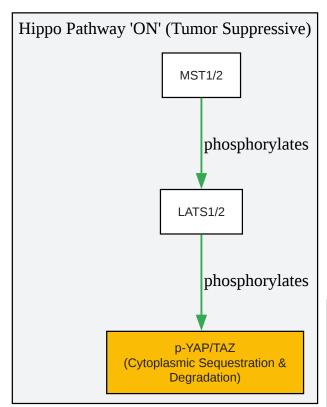
TEAD-IN-11 is a valuable chemical probe for studying the Hippo signaling pathway and for investigating the therapeutic potential of TEAD inhibition in diseases such as cancer.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD transcription factors, is a common feature in various cancers.[2][3][4] **TEAD-IN-11** covalently modifies a conserved cysteine residue in the palmitate-binding pocket of TEADs, thereby inhibiting their transcriptional activity. [1]

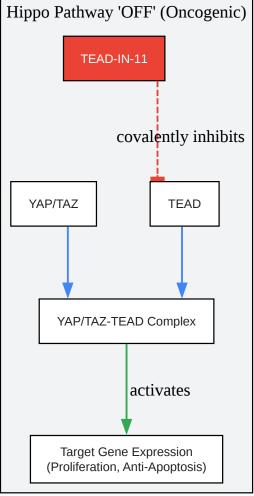
Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation promotes their cytoplasmic retention and degradation, preventing them from entering the nucleus. In the "Hippo-off" state, which is common in cancer, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][4] This complex then drives the expression of genes that



promote cell proliferation and inhibit apoptosis.[2][5][6] **TEAD-IN-11** acts as a covalent inhibitor of TEADs, preventing the formation of a functional YAP/TAZ-TEAD transcriptional complex.[1]







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Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of action of **TEAD-IN-11**.

Quantitative Data

The inhibitory activity of **TEAD-IN-11** has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type	Target/Cell Line	IC50 Value
Biochemical Assay	TEAD1	8.7 nM
Biochemical Assay	TEAD2	3.4 nM
Biochemical Assay	TEAD3	5.6 nM
Cell-Based Reporter	MCF-7	≤10 nM
Anti-Proliferation	H2052	≤100 nM
Anti-Proliferation	NCI-H226	≤100 nM

Table 1: IC50 values of **TEAD-IN-11** in various assays. Data sourced from MedchemExpress. [1]

Experimental Protocols

Two key types of cell-based assays are recommended for evaluating the activity of **TEAD-IN-11**: a YAP/TEAD-responsive luciferase reporter assay to measure target engagement and a cell viability assay to assess its anti-proliferative effects.

YAP/TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of **TEAD-IN-11** to inhibit the transcriptional activity of the YAP/TEAD complex. A cell line stably expressing a luciferase reporter gene driven by a TEAD-responsive promoter is utilized.[7]



Materials:

- Hippo Pathway/TEAD Luciferase Reporter Cell Line (e.g., MCF-7)[7]
- Cell culture medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin, and 400 μg/ml Geneticin)[7]

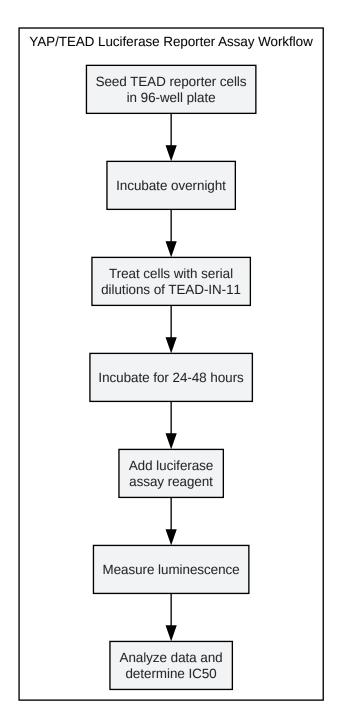
• TEAD-IN-11

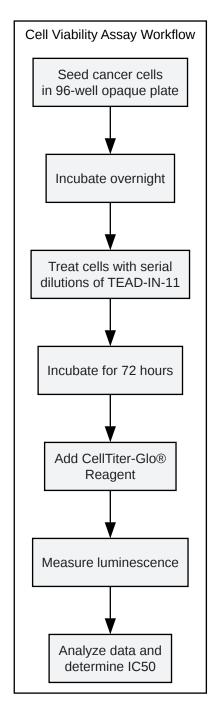
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[7]
- Luminometer

Protocol:

- Cell Seeding: Seed the TEAD luciferase reporter cells in a 96-well plate at a density of 30,000 cells per well in 90 μL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare a serial dilution of **TEAD-IN-11** in growth medium. Add 10 μ L of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay:
 - Equilibrate the plate to room temperature for 10-15 minutes.
 - Add 100 μL of the luciferase assay reagent to each well.
 - Mix gently by orbital shaking for 5 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis: Normalize the luciferase signal to the vehicle control and plot the doseresponse curve to determine the IC50 value.







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